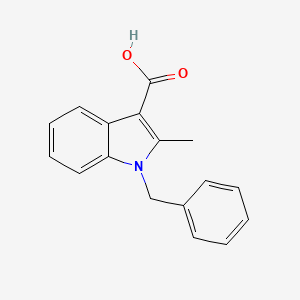

1-苄基-2-甲基-1H-吲哚-3-羧酸

描述

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole-3-carboxylic acid derivatives . It has been used in the synthesis of a series of novel indole-3-carboxylic acid derivatives, which have shown potential as auxin receptor protein TIR1 antagonists .

Synthesis Analysis

The synthesis of indole derivatives, including 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid, has been a topic of interest in organic chemistry . The compound can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid includes tight π–π stacking, hydrogen bond, and hydrophobic interactions . These interactions are crucial for its biological activity.Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid are diverse. For instance, it can undergo transesterification, forming a methyl ester . It can also participate in Mannich type coupling with aldehydes and secondary amines .Physical And Chemical Properties Analysis

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is a powder with a melting point of 200-202°C . It has a molecular weight of 265.31 .科学研究应用

新型吲哚衍生物的合成:吲哚-2-羧酸和酯,包括带有苄基的那些,已使用狄克曼环化和乌尔曼反应合成。这些方法为在制药或材料科学中创建用于潜在应用的各种衍生物提供了途径 (Unangst 等人,1987).

羧化和衍生化:各种 1-苄基吲哚已在 CO2 压力下有效羧化,得到吲哚-3-羧酸。此工艺可扩展至烷氧羰基化和氨基甲酰化,表明在创建各种化学结构中的应用 (Nemoto 等人,2016).

光物理研究和荧光探针:由 β-溴代脱氢氨基酸合成的吲哚衍生物已显示出高荧光量子产率。它们对氟离子的敏感性表明作为选择性荧光探针的潜在用途 (Pereira 等人,2010).

药理学应用:一些吲哚-2-羧酸已显示出作为甘氨酸位点 NMDA 受体拮抗剂的效力,表明在神经系统疾病中具有潜在的治疗用途 (Baron 等人,2005).

楕圆素的合成:某些苄基吲哚羧酸已用于合成具有显着抗癌特性的化合物楕圆素 (Miki 等人,2005).

晶体结构分析:吲哚羧酸晶体结构的研究提供了对其分子几何形状的见解,这对于理解它们的化学反应性和在药物设计中的潜在应用至关重要 (Sapari 等人,2018).

安全和危害

未来方向

属性

IUPAC Name |

1-benzyl-2-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-16(17(19)20)14-9-5-6-10-15(14)18(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHPBNUKSYOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735686 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |

CAS RN |

885525-21-3 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine](/img/structure/B576276.png)

![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)

![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)

![2H-Thiazolo[4,5-C]carbazole](/img/structure/B576285.png)

![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)